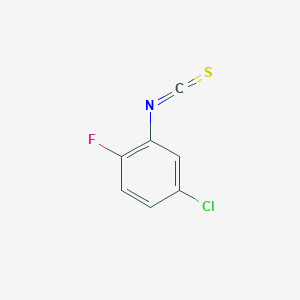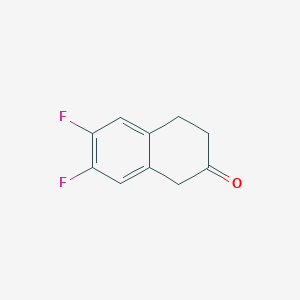
1,4-Dibromoadamantane
概要
説明
1,4-Dibromoadamantane is a brominated derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. The compound has the molecular formula C₁₀H₁₄Br₂ and is known for its unique cage-like structure, which imparts significant stability and rigidity.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dibromoadamantane can be synthesized through several methods, one of which involves the bromination of adamantane. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds under controlled conditions to ensure selective bromination at the 1,4-positions of the adamantane cage .
Another method involves the radical bromination of adamantane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This method also selectively produces this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and to ensure the selective formation of the desired product .
化学反応の分析
Types of Reactions
1,4-Dibromoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Reduction Reactions: The compound can be reduced to adamantane or partially reduced to mono-bromoadamantane using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation Reactions: Oxidation of this compound can lead to the formation of adamantanone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products Formed
Substitution: 1,4-Dihydroxyadamantane, 1,4-diaminoadamantane.
Reduction: Adamantane, 1-bromoadamantane.
Oxidation: Adamantanone derivatives.
科学的研究の応用
1,4-Dibromoadamantane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials, including polymers and nanomaterials.
Medicinal Chemistry: this compound and its derivatives have been explored for their potential antiviral and anticancer activities.
作用機序
The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of substituted or reduced products. The rigid structure of the adamantane core provides stability to these intermediates, facilitating selective reactions .
In biological systems, the adamantane core can interact with lipid membranes, enhancing the delivery and efficacy of pharmaceutical compounds. The bromine atoms can also participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets .
類似化合物との比較
1,4-Dibromoadamantane can be compared with other brominated adamantane derivatives, such as:
1,3-Dibromoadamantane: Similar in structure but with bromine atoms at the 1,3-positions.
1-Bromoadamantane: Contains a single bromine atom, leading to different substitution and reduction patterns.
1,3,5-Tribromoadamantane: Contains three bromine atoms, resulting in higher reactivity and potential for multiple substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives .
特性
IUPAC Name |
1,4-dibromoadamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJZBMGMBABTDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404016 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39646-72-5 | |
| Record name | 1,4-dibromoadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/new.no-structure.jpg)







